molecular formula C21H23N3OS B2668894 (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone CAS No. 897467-36-6

(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone

Cat. No.: B2668894
CAS No.: 897467-36-6
M. Wt: 365.5
InChI Key: UMIOIOMJDALMTF-UHFFFAOYSA-N
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Description

(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone is a synthetic small molecule featuring a benzothiazole core linked to a substituted phenyl group via a piperazine moiety. This scaffold is of significant interest in medicinal chemistry, particularly in the development of novel anti-infective and anti-proliferative agents. The benzothiazole nucleus is a privileged structure in drug discovery, known for its diverse pharmacological profile. Recent research highlights the potency of benzothiazole derivatives as anti-tubercular agents, with some showing enhanced inhibition of Mycobacterium tuberculosis, including drug-resistant strains, by targeting enzymes such as DprE1 involved in bacterial cell wall synthesis . Furthermore, analogous compounds bearing the benzothiazole-piperazine architecture are frequently investigated in oncology research for their potential cytotoxic and anti-proliferative activities against various cancer cell lines . The specific substitution with a 6-ethyl group on the benzothiazole ring and an m-tolyl methanone is designed to optimize the compound's lipophilicity, electronic properties, and binding affinity to biological targets. Researchers can utilize this compound as a key intermediate or a core scaffold for designing new active molecules, studying structure-activity relationships (SAR), and for in vitro screening assays. This product is intended for research purposes only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

IUPAC Name

[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-3-16-7-8-18-19(14-16)26-21(22-18)24-11-9-23(10-12-24)20(25)17-6-4-5-15(2)13-17/h4-8,13-14H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIOIOMJDALMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone involves its interaction with specific molecular targets and pathways. It may inhibit enzymes such as cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators . The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues with Thiazole/Piperazine Scaffolds

Key Differences and Implications

Functional Group Variations: Sulfonyl vs. Methanone: Sulfonylpiperazine derivatives (e.g., 9bb, 9bc ) exhibit stronger electron-withdrawing effects, which may influence binding to charged residues in enzyme active sites.

Substituent Effects: Ethyl vs. Halogen/Methoxy Groups: The 6-ethyl group on the target compound’s benzothiazole enhances lipophilicity, whereas halogenated or methoxy-substituted analogues (e.g., ) prioritize electronic effects for target engagement. m-Tolyl vs. Other Aryl Groups: The meta-methyl group on the target compound’s methanone may sterically hinder interactions compared to para-substituted aryl groups in analogues (e.g., 9aa ).

Biological Activity

The compound (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone is a derivative of benzo[d]thiazole, a class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antitumor properties, supported by relevant data and case studies.

Structural Characteristics

This compound features a piperazine ring linked to a benzo[d]thiazole moiety and an m-tolyl group. The structural complexity allows for various interactions with biological targets, enhancing its potential pharmacological applications.

Compound Name Structural Features Biological Activity
This compoundBenzo[d]thiazole + piperazine + m-tolylAntimicrobial, Anti-inflammatory, Antitumor

1. Antimicrobial Properties

Compounds containing benzo[d]thiazole derivatives have been shown to exhibit significant antimicrobial activity. The presence of the piperazine ring enhances the compound's ability to interact with microbial targets. For instance, related compounds have demonstrated efficacy against various bacterial strains, including Mycobacterium tuberculosis and other pathogenic bacteria .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to modulate inflammatory pathways. Studies suggest that similar derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses . This property is crucial for developing treatments for chronic inflammatory diseases.

3. Antitumor Activity

Research indicates that benzo[d]thiazole derivatives possess antitumor properties. The compound under study has shown promise in inhibiting tumor cell proliferation in vitro. For example, compounds with similar structures have been evaluated by the National Cancer Institute (NCI) and exhibited selective growth inhibition against various cancer cell lines .

The mechanism of action for this compound involves several biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or tumor cells.
  • Disruption of Cell Wall Synthesis : For antimicrobial activity, it may interfere with the synthesis of essential components in bacterial cell walls.

Case Studies

Several studies have highlighted the effectiveness of benzo[d]thiazole derivatives in biological applications:

  • Antimycobacterial Activity : A study demonstrated that similar compounds effectively inhibited Mycobacterium tuberculosis DprE1, crucial for arabinogalactan biosynthesis .
  • Tyrosinase Inhibition : Research on related compounds showed significant inhibition of tyrosinase activity in melanoma cells, indicating potential use in skin-related disorders .

Q & A

Basic Research Questions

Q. What are common synthetic routes for synthesizing (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(m-tolyl)methanone, and how are reaction conditions optimized?

  • Methodological Answer : The compound can be synthesized via multi-step pathways involving:

  • Halogenation : Introducing chloro or ethyl groups to the benzo[d]thiazole core using reagents like POCl₃ or alkylating agents .
  • Piperazine Coupling : Amide bond formation between the benzo[d]thiazole and piperazine using coupling agents (e.g., EDC/HOBt) under inert atmospheres .
  • Methanone Linkage : Reacting the piperazine intermediate with m-tolyl carbonyl derivatives via nucleophilic acyl substitution .
  • Optimization : Key parameters include solvent choice (DMF or THF for polar intermediates), temperature control (0–80°C), and purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, piperazine CH₂ groups at δ 2.5–3.5 ppm) and confirms coupling between the ethylbenzo[d]thiazole and piperazine .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at ~450–470 Da) and detects isotopic patterns for Cl or S atoms .
  • IR Spectroscopy : Confirms carbonyl stretches (~1650–1700 cm⁻¹) and C-S/C-N bonds in the benzothiazole-piperazine framework .

Q. What preliminary biological assays are recommended to screen for pharmacological activity?

  • Methodological Answer :

  • Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) to determine MICs against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
  • Target Binding : Radioligand displacement assays for receptors (e.g., serotonin 5-HT₆ or dopamine D₂) common in piperazine derivatives .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Analog Design : Modify substituents (e.g., ethyl → methyl on benzothiazole; m-tolyl → p-fluorophenyl) to assess steric/electronic effects .
  • Biological Profiling : Compare IC₅₀/MIC values across analogs to identify critical functional groups (e.g., ethyl enhances lipophilicity, improving blood-brain barrier penetration) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding to targets like COX-2 or β-lactamases, guided by similar benzothiazole derivatives .

Q. How should contradictory data between in vitro activity and in vivo efficacy be resolved?

  • Methodological Answer :

  • Pharmacokinetic Studies : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models to identify bioavailability issues .
  • Metabolite Identification : Incubate the compound with liver microsomes (CYP450 enzymes) to detect inactive/toxic metabolites .
  • Formulation Adjustments : Use nanoemulsions or PEGylation to enhance solubility and stability if poor in vivo results stem from physicochemical properties .

Q. What strategies are effective in resolving low yields during the final coupling step?

  • Methodological Answer :

  • Reagent Optimization : Replace carbodiimides (e.g., DCC) with uronium salts (HATU) for better coupling efficiency .
  • Activation Monitoring : Use TLC or in situ FTIR to track acyl intermediate formation and adjust stoichiometry (1.2–1.5 eq. of carbonyl chloride) .
  • Side Reaction Mitigation : Add molecular sieves to scavenge HCl or use Schlenk techniques to exclude moisture .

Q. How can computational tools aid in predicting off-target interactions or toxicity?

  • Methodological Answer :

  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify overlap with known toxicophores (e.g., hERG channel inhibitors) .
  • QSAR Models : Train models on datasets like ChEMBL to predict ADMET properties (e.g., hepatotoxicity, Ames mutagenicity) .
  • Molecular Dynamics (MD) : Simulate binding to off-targets (e.g., cytochrome P450s) to prioritize in vitro testing .

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